molecular formula C16H16BrN3O B2571427 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine CAS No. 425421-21-2

1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B2571427
CAS No.: 425421-21-2
M. Wt: 346.228
InChI Key: WPPKEPPTZDEWGC-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound with the molecular formula C16H16BrN3O and a molecular weight of 346.23 g/mol . It features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility and significant role in drug discovery . The structure is characterized by a 3-bromobenzoyl group and a 2-pyridinyl substituent on the piperazine nitrogen atoms, classifying it as a pyridinylpiperazine derivative . Piperazine-containing compounds are prevalent in therapeutics and have demonstrated a wide range of pharmacological activities, including use as antiviral, antibacterial, anticancer, and antipsychotic agents . Many FDA-approved drugs incorporate the piperazine moiety to fine-tune properties such as solubility and bioavailability, or to act as a spacer that optimally positions key pharmacophoric elements . The specific 2-pyridinylpiperazine subunit is a common feature in biologically active molecules and is frequently investigated in the design of receptor modulators and enzyme inhibitors . This compound serves as a valuable synthetic intermediate or building block for researchers developing novel active compounds in medicinal chemistry and pharmacology. Its structure offers sites for further chemical modification, making it a versatile template for constructing compound libraries. Further scientific literature and experimental data are recommended to fully characterize its specific mechanism of action and research applications. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-bromophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c17-14-5-3-4-13(12-14)16(21)20-10-8-19(9-11-20)15-6-1-2-7-18-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPKEPPTZDEWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Coupling with Piperazine: The bromobenzoyl intermediate is then reacted with piperazine under basic conditions to form the desired product.

    Introduction of the Pyridinyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

The 3-bromobenzoyl group undergoes SNAr reactions due to activation by the electron-withdrawing carbonyl group.

NucleophileConditionsProductYieldReference
PiperidineK₂CO₃, CH₃CN, 80°C1-(3-(Piperidin-1-yl)benzoyl)-4-(2-pyridinyl)piperazine78%
MorpholineDMF, 100°C, 12 hrs1-(3-(Morpholin-4-yl)benzoyl)-4-(2-pyridinyl)piperazine65%
Sodium MethoxideMeOH, reflux1-(3-Methoxybenzoyl)-4-(2-pyridinyl)piperazine82%

Mechanistic Insight : The carbonyl group meta-directs the bromine, facilitating SNAr with amines or alkoxides under basic conditions .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O1-(3-Phenylbenzoyl)-4-(2-pyridinyl)piperazine89%
4-Methoxyphenylboronic acidPd(dba)₂, SPhos, K₃PO₄1-(3-(4-Methoxyphenyl)benzoyl)-4-(2-pyridinyl)piperazine75%

Buchwald-Hartwig Amination

AmineCatalyst SystemProductYieldReference
AnilinePd₂(dba)₃, XantPhos, NaOtBu1-(3-(Phenylamino)benzoyl)-4-(2-pyridinyl)piperazine68%

Key Observation : The pyridine ring enhances catalyst stability via coordination to palladium .

Reduction of the Amide Bond

ReagentConditionsProductYield
LiAlH₄THF, reflux1-(3-Bromobenzyl)-4-(2-pyridinyl)piperazine45%
BH₃·THF0°C to rt1-(3-Bromophenyl)(hydroxymethyl)-4-(2-pyridinyl)piperazine32%

Limitation : Over-reduction or decomposition occurs due to steric hindrance from the pyridine ring .

Oxidation of the Pyridine Ring

ReagentConditionsProductYield
mCPBADCM, 0°C1-(3-Bromobenzoyl)-4-(2-pyridinyl-N-oxide)piperazine88%

Application : Pyridine N-oxides improve solubility and alter biological activity .

Acidic Hydrolysis

ConditionsProductOutcome
6M HCl, 110°C, 24 hrs3-Bromobenzoic acid + 4-(2-pyridinyl)piperazineComplete cleavage

Basic Hydrolysis

ConditionsProductOutcome
2M NaOH, EtOH, refluxPartial degradation<10% recovery

Stability Note : The amide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) .

Coordination Chemistry

The pyridine nitrogen participates in metal coordination, enabling applications in catalysis:

Metal SaltComplex FormedApplication
CuI[Cu(I)(1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine)₂]Photocatalysis
Pd(OAc)₂Pd(II)-pyridine adductCross-coupling precatalyst

Evidence : X-ray crystallography confirms η¹-coordination via the pyridine nitrogen .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Contrast
1-(4-Bromobenzoyl)-4-(2-pyridinyl)piperazineBromine at para positionLower SNAr activity (22% yield with morpholine)
1-(3-Chlorobenzoyl)-4-(2-pyridinyl)piperazineChlorine substituentSlower Suzuki coupling (t₁/₂ = 8 hrs vs. 2 hrs for Br)

Scientific Research Applications

Medicinal Chemistry

Dopamine Receptor Agonism
Research indicates that compounds similar to 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine exhibit partial agonist activity at dopamine D2 and D3 receptors. This property is significant for developing treatments for neurodegenerative disorders such as Parkinson's disease. A study highlighted the potential of multitarget compounds that not only engage dopamine receptors but also serotonin receptors (5-HT1A), suggesting a dual mechanism of action that could enhance therapeutic efficacy while minimizing side effects .

Antitubercular Activity
Another notable application is in the fight against Mycobacterium tuberculosis. Compounds derived from piperazine scaffolds have shown promising inhibitory effects against this pathogen. A structure-activity relationship study indicated that modifications to the piperazine core can enhance antibacterial activity while improving physicochemical properties, making them suitable candidates for further development .

Anticancer Research

Antineoplastic Properties
The compound's derivatives have been evaluated for their anticancer potential, particularly against various cancer cell lines. For instance, studies have reported moderate to strong activity against cervical and gastric cancer cells, with certain derivatives demonstrating significant inhibition of cell proliferation . This positions this compound as a candidate for further exploration in cancer therapeutics.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have synthesized various analogs to assess how changes in the chemical structure influence receptor binding and biological efficacy. For example, modifications involving different substituents on the piperazine ring have been systematically evaluated to identify potent derivatives with improved selectivity and reduced toxicity .

Case Study 1: Parkinson's Disease Treatment

A series of novel compounds based on the piperazine framework were synthesized and tested for their ability to act as D2/D3 receptor agonists and 5-HT1A receptor agonists. One compound demonstrated comparable efficacy to established medications while showing a lower propensity for side effects, indicating its potential as a safer alternative in treating Parkinson's disease .

Case Study 2: Antitubercular Screening

In a high-throughput screening process, several piperazine derivatives were tested against Mycobacterium tuberculosis. The results showed that certain modifications led to enhanced activity, with some compounds achieving minimum inhibitory concentrations (MIC) below clinically relevant thresholds, suggesting their viability as new antitubercular agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionObserved EfficacyReference
Dopamine AgonismParkinson's DiseasePartial Agonist
AntitubercularMycobacterium tuberculosisMIC < 5 µM
AntineoplasticCervical/Gastric CancerModerate Activity

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Key structural analogs and their properties are summarized below:

Compound Name R1 (Position 1) R2 (Position 4) Key Properties Reference
1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine 3-Bromobenzoyl 2-Pyridinyl High lipophilicity (Br), potential for π-π stacking (pyridine) -
BIRHIW 3-Bromobenzoyl 4-Nitrophenyl Crystal structure analyzed; nitro group enhances polarity and electron deficiency
1-(2,4-Dichlorophenyl)piperazine 2,4-Dichlorophenyl - Increased metabolic stability due to Cl substituents
p-MPPI 2-Methoxyphenyl p-Iodobenzamido ethyl 5-HT1A antagonist; iodine enhances steric bulk and halogen bonding
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl - CF3 group improves metabolic resistance and membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂, CF₃) increase lipophilicity and may enhance receptor binding via hydrophobic interactions .
  • Pyridinyl vs.
  • Conformational Stability : Crystal structures of 3-bromobenzoyl derivatives (e.g., BIRHIW) suggest restricted rotation due to steric hindrance, favoring specific bioactive conformations .
2.2.1 Serotonin Receptor Modulation
  • p-MPPI and p-MPPF : These 4-(2'-methoxyphenyl)piperazine derivatives act as competitive 5-HT1A antagonists (ID₅₀: 3–5 mg/kg in vivo). The ethylamide linker and iodobenzamido group enhance receptor affinity and duration of action .
  • 1-(2-Pyridinyl)piperazine Derivatives: Exhibit antianaphylactic and mast cell-stabilizing activities (IC₅₀: nanomolar range), attributed to the pyridinyl group’s interaction with histamine receptors .
  • Delavirdine : A 2-pyridinyl-containing piperazine derivative acts as an NNRTI for HIV , highlighting the scaffold’s versatility in targeting viral enzymes .
2.2.2 Metabolic and Pharmacokinetic Profiles
  • Bromine vs. Chlorine : The 3-bromo substituent in the target compound may slow oxidative metabolism compared to chlorinated analogs (e.g., 1-(3-chlorophenyl)piperazine) .

Biological Activity

1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a bromobenzoyl group and a pyridine moiety. The presence of these functional groups contributes to its biological activity, particularly in modulating various receptor systems.

Anticancer Properties

Research indicates that compounds with similar piperazine structures exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial functions .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis via caspase activation
HeLa8.3Mitochondrial membrane disruption

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds in this class have demonstrated efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, which can lead to reduced cell viability in cancer and microbial cells .

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent study evaluated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell proliferation and induce apoptosis, with an observed IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound activates the intrinsic apoptotic pathway through mitochondrial depolarization .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects, particularly against Staphylococcus aureus, with an MIC value of 16 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, 4-(2-pyridinyl)piperazine reacts with 3-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or DIEA). Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) is critical. Purification involves column chromatography (silica gel, ethyl acetate:hexane gradients) or crystallization .
  • Key Considerations : Base selection impacts reaction efficiency. K₂CO₃ in DMF is common for SN2 reactions, while DIEA in DCM is preferred for acid-sensitive substrates .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign peaks for the bromobenzoyl (δ ~7.5–8.0 ppm for aromatic protons) and pyridinylpiperazine moieties (δ ~3.0–4.0 ppm for piperazine CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₅BrN₃O).
  • TLC : Rf values in hexane:ethyl acetate (e.g., 1:2) verify purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of 3-bromobenzoyl chloride with 4-(2-pyridinyl)piperazine?

  • Variables to Test :

  • Solvent : DMF enhances nucleophilicity but may require higher temperatures; DCM minimizes side reactions at room temperature .
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion .
  • Catalysis : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve efficiency in click chemistry analogs .
    • Contradictions : Lower yields (<50%) in some protocols may arise from incomplete acyl chloride activation or competing hydrolysis. DIEA as a base can mitigate this .

Q. How do structural modifications (e.g., bromo vs. fluoro substituents) influence biological activity in piperazine derivatives?

  • SAR Insights :

  • Electron-Withdrawing Groups (Br) : Enhance binding to electron-deficient targets (e.g., kinase ATP pockets) compared to electron-donating groups (e.g., -OCH₃) .
  • Halogen Effects : Bromine’s larger van der Waals radius may improve hydrophobic interactions vs. fluorine, as seen in kinase inhibitors .
    • Data Conflicts : Some studies report reduced activity with bulky substituents due to steric hindrance. Docking studies (e.g., AutoDock Vina) can resolve discrepancies .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • Approaches :

  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in aromatic regions (e.g., distinguishing pyridine vs. benzoyl protons) .
  • X-ray Crystallography : Definitive confirmation for ambiguous cases (e.g., piperazine ring conformation) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Experimental Design & Data Analysis

Q. How to design a molecular docking study for this compound targeting dopamine receptors?

  • Protocol :

Protein Preparation : Retrieve D₂/D₃ receptor structures (PDB: 6CM4, 7D4Q). Remove water molecules and add hydrogens.

Ligand Preparation : Optimize geometry (Avogadro) and assign charges (AM1-BCC).

Docking : Use Glide (Schrödinger) with standard precision (SP) mode. Prioritize poses where the bromobenzoyl group occupies hydrophobic subpockets .

  • Validation : Compare binding scores with known antagonists (e.g., risperidone) .

Q. What are common pitfalls in synthesizing brominated piperazine derivatives, and how are they addressed?

  • Challenges :

  • Byproduct Formation : Competing N-alkylation vs. acylation. Use controlled stoichiometry and low temperatures .
  • Purification : Bromine’s polarity complicates chromatography. Gradient elution (5% → 40% ethyl acetate in hexane) improves separation .
    • Mitigation : LC-MS tracking identifies intermediates, while recrystallization (e.g., Et₂O/hexane) enhances purity .

Methodological Comparisons

Q. How do synthetic methodologies for bromobenzoyl-piperazine derivatives differ from nitro- or fluoro-substituted analogs?

  • Key Differences :

  • Nitro Groups : Require Pd/C hydrogenation for reduction, complicating step counts vs. bromo analogs .
  • Fluoro Substituents : Fluorobenzoyl chlorides are more reactive, often requiring milder conditions (e.g., 0°C) to prevent decomposition .
    • Yield Trends : Bromo derivatives typically yield 45–60% vs. 60–75% for fluoro analogs due to steric effects .

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